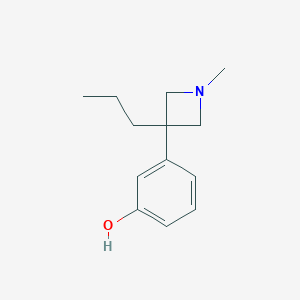
3-(1-methyl-3-propylazetidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-3-propylazetidin-3-yl)phenol is an organic compound with a complex structure that includes a phenol group and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3-propylazetidin-3-yl)phenol typically involves the reaction of a phenol derivative with an azetidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the azetidine compound under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methyl-3-propylazetidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(1-methyl-3-propylazetidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-3-propylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The azetidine ring may interact with cellular receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)
- Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)
- Phenol, 3-(1-methyl-3-propyl-3-pyrrolidinyl)
Uniqueness
3-(1-methyl-3-propylazetidin-3-yl)phenol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other phenol derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17184-83-7 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
Clave InChI |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
17184-83-7 |
Sinónimos |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















